molecular formula C23H18N2O3 B14737623 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile CAS No. 5339-82-2

2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile

Cat. No.: B14737623
CAS No.: 5339-82-2
M. Wt: 370.4 g/mol
InChI Key: WRMHSUWVRRMXIN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes a Michael addition with malononitrile, followed by cyclization and oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-5-oxo-3,5-diphenylpentanenitrile.

    Substitution: Amides or esters depending on the nucleophile used.

    Oxidation: 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanoic acid.

Scientific Research Applications

2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone and nitrile groups can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-3-phenylpropanoic acid
  • 2-(4-Nitrophenyl)-3,5-diphenylpentanoic acid
  • 2-(4-Nitrophenyl)-5-oxo-3-phenylpentanenitrile

Uniqueness

2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

5339-82-2

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile

InChI

InChI=1S/C23H18N2O3/c24-16-22(18-11-13-20(14-12-18)25(27)28)21(17-7-3-1-4-8-17)15-23(26)19-9-5-2-6-10-19/h1-14,21-22H,15H2

InChI Key

WRMHSUWVRRMXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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